molecular formula C20H25N3O3S B3653687 N-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

N-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3653687
M. Wt: 387.5 g/mol
InChI Key: HPJSHCFGARKEKX-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-1-carbothioamide derivative characterized by methoxy substitutions at the 2,5-positions on the phenyl ring attached to the thiourea moiety and a 3-methoxyphenyl group on the piperazine nitrogen.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)20(27)21-18-14-17(25-2)7-8-19(18)26-3/h4-8,13-14H,9-12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSHCFGARKEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2,5-dimethoxyaniline with 3-methoxybenzoyl chloride to form an intermediate, which is then reacted with piperazine and thiocarbamide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding quinones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The target compound’s methoxy substituents distinguish it from analogues with halogen, cyano, or alkyl groups. Key comparisons include:

Table 1: Substituent Variations and Analytical Data for Piperazine-1-Carbothioamide Derivatives
Compound ID/Name Substituents (Aryl Groups) Molecular Weight (g/mol) LC-MS Retention Time (min) HRMS (Calculated) HRMS (Observed)
Target Compound 2,5-Dimethoxyphenyl, 3-methoxyphenyl Not provided Not available Not provided Not provided
4-(3,5-Dichlorophenyl)-... TFA (31) 3,5-Dichlorophenyl 463.1386 5.283 (Method 1) 463.1386 463.1401
4-(3,5-Dicyanophenyl)-... TFA (32) 3,5-Dicyanophenyl 377.1543 4.351 (Method 1) 377.1543 377.1553
4-(3,5-Dimethylphenyl)-... TFA (33) 3,5-Dimethylphenyl 355.1951 4.739 (Method 1) 355.1951 355.1962
4-(3,5-Dimethoxyphenyl)-... TFA (34) 3,5-Dimethoxyphenyl 387.1849 4.394 (Method 1) 387.1849 387.1867
  • Electron-Donating vs.
  • Lipophilicity : Dimethylphenyl (33) and dimethoxyphenyl (34) substituents exhibit higher lipophilicity than the target’s 3-methoxyphenyl group, which may influence blood-brain barrier penetration .

Functional Group Modifications

Carbothioamide vs. Carboxamide

The thioamide group (-C(=S)NH-) in the target compound differs from carboxamides (-C(=O)NH-) seen in analogues like N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide . However, they may also pose synthetic challenges, as seen in the conversion of carbothioamides to carboximidamides using sodium periodate .

Hydrophilic Modifications

N-(3,5-Dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide incorporates a hydroxyethyl group, increasing hydrophilicity compared to the target compound’s methoxy substituents. This modification could enhance aqueous solubility but reduce membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
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N-(2,5-dimethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

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